molecular formula C22H17BrClNO3 B4097805 4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide

4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide

Cat. No.: B4097805
M. Wt: 458.7 g/mol
InChI Key: KUSROPGEUSQVTO-UHFFFAOYSA-N
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Description

4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of bromine and chlorine atoms attached to a benzamide structure, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide typically involves multiple steps, including halogenation, amidation, and etherification reactions. One common method involves the following steps:

    Halogenation: Bromination of a suitable benzene derivative to introduce the bromine atom.

    Amidation: Reaction of the brominated benzene derivative with an amine to form the benzamide structure.

    Etherification: Coupling of the benzamide with a chlorophenyl derivative through an ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ether and amide bonds can be hydrolyzed to yield corresponding phenols and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-chlorophenyl)benzamide
  • N-(3-chlorophenyl)-4-bromobenzamide
  • 4-bromo-N-(3-methylphenyl)benzamide

Uniqueness

4-bromo-N-(3-{[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxy}phenyl)benzamide is unique due to its specific combination of bromine and chlorine atoms, as well as its ether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-N-[3-[1-(3-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClNO3/c1-14(21(26)16-4-2-5-18(24)12-16)28-20-7-3-6-19(13-20)25-22(27)15-8-10-17(23)11-9-15/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSROPGEUSQVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)OC2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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